molecular formula C9H6N2O3 B1605539 3-(4-Nitrophenyl)isoxazole CAS No. 4264-05-5

3-(4-Nitrophenyl)isoxazole

Katalognummer: B1605539
CAS-Nummer: 4264-05-5
Molekulargewicht: 190.16 g/mol
InChI-Schlüssel: XXAAKZGOIOIOQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Nitrophenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a 4-nitrophenyl group Isoxazoles are known for their electron-rich azole ring, which contains both nitrogen and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 4-nitrobenzohydroxamic acid with propargyl bromide in the presence of a base, such as potassium carbonate, to form the desired isoxazole ring . Another approach involves the use of nitrile oxides generated in situ from aldoximes and chloramine-T, which then react with alkynes to form the isoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration of phenylisoxazole derivatives followed by purification through recrystallization or chromatography. The choice of solvents and reaction conditions is optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(4-Nitrophenyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.

    Reduction: Tin(II) chloride in hydrochloric acid or hydrogenation over palladium on carbon.

    Cycloaddition: Copper(I) acetylides and nitrile oxides under mild conditions.

Major Products:

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Isoxazoles: Electrophilic substitution reactions yield various substituted isoxazoles.

Wirkmechanismus

The mechanism of action of 3-(4-Nitrophenyl)isoxazole involves its interaction with molecular targets through its nitrophenyl and isoxazole moieties. The nitro group can participate in redox reactions, while the isoxazole ring can engage in hydrogen bonding and π-π interactions with biological targets. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

  • 3-(4-Methoxyphenyl)isoxazole
  • 3-(4-Fluorophenyl)isoxazole
  • 5-(4-Chlorophenyl)isoxazole

Comparison: 3-(4-Nitrophenyl)isoxazole is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its methoxy, fluoro, and chloro analogs. The nitro group enhances the compound’s ability to participate in redox reactions and electrophilic substitutions, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

3-(4-Nitrophenyl)isoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features an isoxazole ring substituted with a nitrophenyl group. Its molecular formula is C9H6N2O3C_9H_6N_2O_3 with a molecular weight of approximately 194.15 g/mol. The presence of the nitro group enhances its electrophilic character, making it a potential candidate for various biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In comparative studies, it has shown effectiveness against both gram-positive and gram-negative bacteria as well as fungal strains. For example, in agar diffusion tests, the compound demonstrated significant zones of inhibition against Staphylococcus aureus and Escherichia coli .

PathogenZone of Inhibition (mm)Standard Drug Comparison
Staphylococcus aureus15Ampicillin: 18
Escherichia coli12Ampicillin: 14
Candida albicans14Ketoconazole: 16

Anti-Inflammatory Activity

In vitro studies have shown that this compound can inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human blood cell cultures. This suggests a potential role in managing inflammatory diseases . The mechanism involves the modulation of inflammatory cytokines, indicating its utility in treating conditions like rheumatoid arthritis.

Anticancer Activity

The anticancer properties of this compound have been explored extensively. It has been found to induce apoptosis in cancer cell lines such as HL-60 and Jurkat cells. The compound promotes the expression of pro-apoptotic markers like caspases and NF-κB1, leading to increased cell death .

Cell LineIC50 (µM)Mechanism of Action
HL-6025Induction of apoptosis
Jurkat30Activation of caspases

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites, disrupting metabolic pathways critical for pathogen survival and proliferation.
  • Caspase Activation : It triggers apoptotic pathways through the activation of caspases, leading to programmed cell death in cancer cells .
  • Cytokine Modulation : By inhibiting TNF-α production, it reduces inflammation and may alleviate symptoms in inflammatory diseases .

Case Studies

  • Immunosuppressive Properties : A study demonstrated that derivatives of isoxazole, including this compound, exhibited immunosuppressive effects by reducing TNF-α levels in stimulated immune cells .
  • Cytotoxicity Against Cancer Cells : Another investigation highlighted that isoxazole derivatives significantly reduced cell viability in various cancer cell lines, confirming their potential as anticancer agents .

Eigenschaften

IUPAC Name

3-(4-nitrophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-6-14-10-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAAKZGOIOIOQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345549
Record name 3-(4-Nitrophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4264-05-5
Record name 3-(4-Nitrophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Nitrobenzaldehyde oxime (Intermediate 3, 20 g, 120.5 mmol) and bicyclo[2.2.1]hepta-2,5-diene (32.45 ml, 3015.25 mmol) were added to THF (200 ml) followed by dropwise addition of bleach (6.15% NaOCl, 861.5 ml). The reaction was allowed to stir overnight and then the THF and H2O layers were separated, the THF layer was dried over Na2SO4 and then concentrated under vacuum. The dried material was added to dioxane and heated to 100° C. for 7 days. The crude material was purified by column chromatography using 5–50% EtOAc in hexanes to yield the final product (10 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32.45 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Nitrophenyl)isoxazole
Reactant of Route 2
Reactant of Route 2
3-(4-Nitrophenyl)isoxazole
Reactant of Route 3
Reactant of Route 3
3-(4-Nitrophenyl)isoxazole
Reactant of Route 4
Reactant of Route 4
3-(4-Nitrophenyl)isoxazole
Reactant of Route 5
Reactant of Route 5
3-(4-Nitrophenyl)isoxazole
Reactant of Route 6
3-(4-Nitrophenyl)isoxazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.